3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves multiple steps, each requiring specific reagents and conditionsEach step involves specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products depending on the presence of specific functional groups and the strength of the oxidizing agent.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(2,6-dioxopiperidin-1-yl)benzamide
- 3-(1,3-dioxoisoindolin-2-yl)benzamide
- 3-(2,5-dioxopyrrolidin-1-yl)rhodanine derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3S/c24-16-5-6-18-19(14-16)33-23(26-18)28(12-11-27-10-2-9-25-27)22(32)15-3-1-4-17(13-15)29-20(30)7-8-21(29)31/h1-6,9-10,13-14H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJRJZQGPONLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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